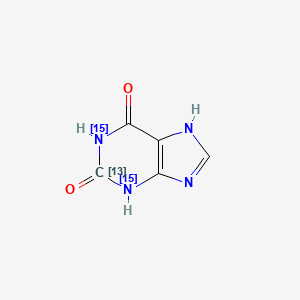
Xanthine-13C15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Xanthine-13C15N2 is a labeled derivative of xanthine, a naturally occurring purine base found in most human body tissues and fluids, as well as other organisms. It is a stable isotope-labeled compound, where carbon-13 and nitrogen-15 isotopes replace the standard carbon and nitrogen atoms in the xanthine molecule. This
Biological Activity
Xanthine-13C15N2 is a stable isotopic form of xanthine, a purine base that plays a crucial role in various biological processes, including nucleotide metabolism and the regulation of cellular functions. This article examines the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and potential applications in research.
Overview of Xanthine Metabolism
Xanthine is an intermediate in the purine degradation pathway, which is critical for nucleotide synthesis and energy metabolism. It is produced from hypoxanthine through the action of xanthine oxidase and can be further oxidized to uric acid. The metabolism of xanthine involves several key enzymes:
- Xanthine oxidase : Converts hypoxanthine to xanthine and xanthine to uric acid.
- Adenine phosphoribosyltransferase (APRT) : Converts adenine to AMP, utilizing xanthine as a substrate.
- Guanosine monophosphate (GMP) synthase : Uses xanthine as a precursor in the synthesis of guanine nucleotides.
Pharmacological Effects
Xanthine and its derivatives have been studied for their pharmacological activities, particularly as potential therapeutic agents. This compound has been shown to exhibit mild central nervous system stimulant activity, similar to other methylxanthines like caffeine and theobromine. This activity is attributed to its ability to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells .
Additionally, studies have indicated that xanthine derivatives can have antioxidant properties by scavenging free radicals and reducing oxidative stress. This function is particularly relevant in conditions associated with inflammation and cellular damage .
Case Studies
- Athletic Performance : A study involving professional athletes highlighted the role of xanthines in enhancing performance through improved energy metabolism and reduced fatigue. Participants consuming xanthine showed improved endurance during high-intensity exercises due to enhanced ATP production .
- Metabolic Disorders : Research has demonstrated that xanthine levels are altered in various metabolic disorders. For example, elevated xanthine levels have been associated with conditions such as gout and renal failure, where purine metabolism is disrupted. The use of isotopically labeled forms like this compound allows for precise tracking of metabolic pathways in clinical studies .
Data Tables
Research Findings
Recent studies have focused on the application of this compound in metabolomics, particularly in understanding purine metabolism's role in health and disease. By using isotopically labeled compounds, researchers can trace metabolic pathways more accurately, providing insights into how alterations in purine metabolism contribute to various diseases.
- Metabolomics Applications : The use of this compound in untargeted metabolomics has revealed significant changes in metabolic profiles associated with oxidative stress and inflammation. These findings suggest that monitoring xanthine levels could serve as a biomarker for metabolic health .
- Therapeutic Potential : The pharmacological effects of xanthines indicate their potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is beneficial. Ongoing research aims to develop new formulations incorporating xanthines for enhanced therapeutic efficacy .
Properties
Molecular Formula |
C5H4N4O2 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i5+1,8+1,9+1 |
InChI Key |
LRFVTYWOQMYALW-XGOBPNGOSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)[15NH][13C](=O)[15NH]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















